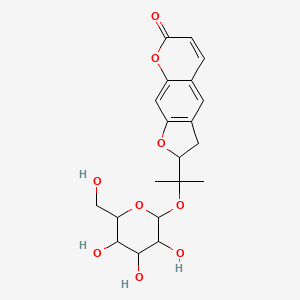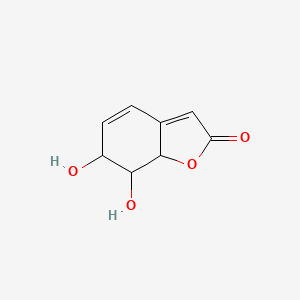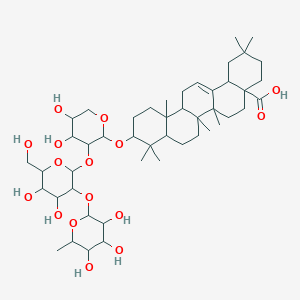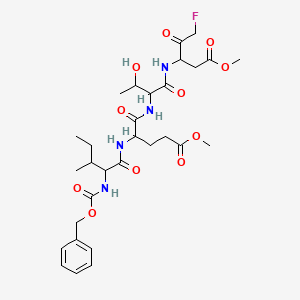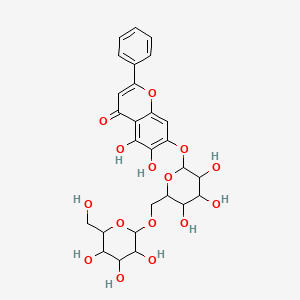
Oroxin B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oroxin B is a complex flavonoid compound. Flavonoids are a class of polyphenolic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This particular compound is notable for its intricate structure, which includes multiple hydroxyl groups and glycosidic linkages, contributing to its potential bioactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Oroxin B typically involves several steps:
Starting Materials: The synthesis begins with basic flavonoid precursors, such as 2-phenylchromen-4-one derivatives.
Hydroxylation: Introduction of hydroxyl groups at specific positions on the flavonoid backbone using reagents like hydroxyl radicals or specific oxidizing agents.
Glycosylation: Attachment of sugar moieties (e.g., glucose) to the hydroxyl groups through glycosidic bonds. This step often employs glycosyl donors and catalysts like Lewis acids.
Industrial Production Methods
Industrial production of this compound may involve:
Biotechnological Methods: Utilizing microbial or enzymatic systems to catalyze the glycosylation and hydroxylation steps.
Chemical Synthesis: Large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the chromenone structure, potentially forming dihydro derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings or the chromenone core.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Lewis acids (e.g., BF3), transition metal catalysts.
Major Products
Oxidized Derivatives: Quinones, hydroxylated products.
Reduced Derivatives: Dihydroflavonoids.
Substituted Products: Various substituted flavonoids depending on the reagents used.
科学的研究の応用
Chemistry
Antioxidant Studies: Due to its multiple hydroxyl groups, the compound is studied for its ability to scavenge free radicals and reduce oxidative stress.
Synthetic Intermediates: Used as a precursor or intermediate in the synthesis of more complex flavonoid derivatives.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit enzymes like xanthine oxidase, which is involved in oxidative metabolism.
Cell Signaling: Studied for its effects on cell signaling pathways, particularly those involved in inflammation and apoptosis.
Medicine
Anti-inflammatory: Potential use in treating inflammatory diseases due to its ability to modulate inflammatory pathways.
Anticancer: Research into its cytotoxic effects on cancer cells and its ability to induce apoptosis.
Industry
Nutraceuticals: Incorporated into dietary supplements for its health benefits.
Cosmetics: Used in skincare products for its antioxidant and anti-aging properties.
作用機序
The compound exerts its effects through several mechanisms:
Antioxidant Activity: Neutralizes free radicals by donating hydrogen atoms from its hydroxyl groups.
Enzyme Inhibition: Binds to the active sites of enzymes, inhibiting their activity.
Modulation of Signaling Pathways: Interacts with molecular targets in cell signaling pathways, affecting gene expression and protein activity.
類似化合物との比較
Similar Compounds
Baicalein: A flavonoid with a similar structure but lacking the glycosidic linkages.
Quercetin: Another flavonoid with multiple hydroxyl groups but different substitution patterns.
Kaempferol: Similar flavonoid structure with different hydroxylation and glycosylation patterns.
Uniqueness
Glycosidic Linkages: The presence of multiple glycosidic linkages distinguishes it from other flavonoids, potentially enhancing its solubility and bioavailability.
Hydroxylation Pattern: The specific pattern of hydroxylation contributes to its unique biological activities and interactions with molecular targets.
This detailed overview provides a comprehensive understanding of Oroxin B, covering its synthesis, reactions, applications, and unique properties
特性
IUPAC Name |
5,6-dihydroxy-2-phenyl-7-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O15/c28-8-15-19(31)22(34)24(36)26(41-15)38-9-16-20(32)23(35)25(37)27(42-16)40-14-7-13-17(21(33)18(14)30)11(29)6-12(39-13)10-4-2-1-3-5-10/h1-7,15-16,19-20,22-28,30-37H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAYLVXFWJCKKDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O15 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
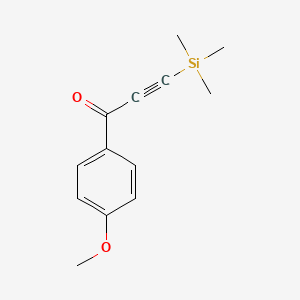
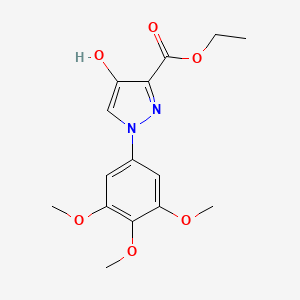
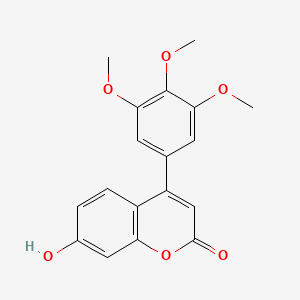
![5H-1,3-Dioxolo[4,5-f]benzimidazole, 4,8-dimethoxy-](/img/structure/B8056271.png)
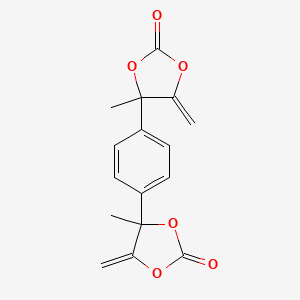
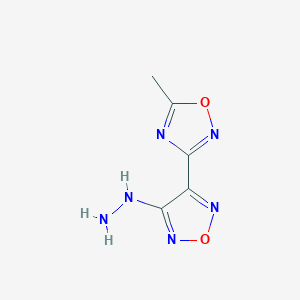
![5-[(2e)-3-(6,7-Dimethoxy-1,3-benzodioxol-5-yl)prop-2-enoyl]-2-methoxyphenyl acetate](/img/structure/B8056303.png)
![7,7,12,16-TETRAMETHYL-15-(6-METHYLHEPT-5-EN-2-YL)PENTACYCLO[9.7.0.0(1),(3).0(3),?.0(1)(2),(1)?]OCTADECAN-6-YL (2E)-3-(4-HYDROXY-3-METHOXYPHENYL)PROP-2-ENOATE](/img/structure/B8056307.png)
![4-[5-[(Z)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoic acid](/img/structure/B8056313.png)
![2,5-Dihydroxy-6-[1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2,4-bis[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohex-4-ene-1,3-dione](/img/structure/B8056314.png)
